molecular formula C14H15BrClN B2912752 (1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride CAS No. 2580097-98-7

(1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride

Cat. No. B2912752
CAS RN: 2580097-98-7
M. Wt: 312.64
InChI Key: KLEZWKKQWPLSLN-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride, also known as brompheniramine, is a widely used antihistamine drug. It belongs to the class of alkylamines and is used to treat various allergic reactions such as hay fever, hives, and allergic rhinitis. Brompheniramine works by blocking the action of histamine, a chemical released by the body in response to allergens.

Mechanism of Action

Brompheniramine works by blocking the action of histamine, a chemical released by the body in response to allergens. Histamine causes the symptoms associated with allergic reactions such as itching, sneezing, and runny nose. By blocking the action of histamine, (1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochlorideine reduces the severity of these symptoms.
Biochemical and Physiological Effects
Brompheniramine is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 2-4 hours. It is metabolized in the liver and excreted in the urine. The half-life of (1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochlorideine is approximately 24 hours. The drug has a sedative effect and can cause drowsiness, dizziness, and impaired coordination. Brompheniramine also has anticholinergic effects, which can cause dry mouth, blurred vision, and constipation.

Advantages and Limitations for Lab Experiments

Brompheniramine is widely used in laboratory experiments to investigate the role of histamine in allergic reactions. Its advantages include its well-established mechanism of action, low cost, and availability. However, its sedative effect can be a limitation, as it can interfere with experimental outcomes.

Future Directions

For research include the development of new antihistamine drugs and further investigation of the role of histamine in other physiological processes.

Synthesis Methods

The synthesis of (1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride involves the reaction of 4-bromobenzaldehyde with phenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

Brompheniramine has been extensively studied for its antihistamine properties. It has been used in various scientific research studies to investigate its efficacy in treating allergic reactions. For example, a study conducted by Kuna et al. (2013) evaluated the effectiveness of (1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochlorideine in reducing symptoms of seasonal allergic rhinitis. The study found that (1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochlorideine was effective in reducing nasal congestion, sneezing, and itching.

properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN.ClH/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H/t14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEZWKKQWPLSLN-PFEQFJNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride

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